1,2,3-Trimethylindene

Descripción general

Descripción

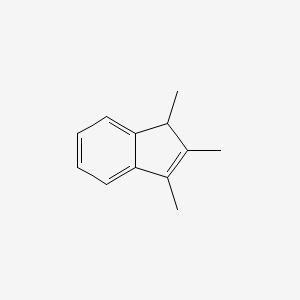

1,2,3-Trimethylindene: is an organic compound with the molecular formula C₁₂H₁₄ and a molecular weight of 158.2396 g/mol It is a derivative of indene, characterized by the presence of three methyl groups attached to the indene ring at positions 1, 2, and 3

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2,3-Trimethylindene can be synthesized through several synthetic routes. One common method involves the alkylation of indene with methylating agents under acidic conditions. For example, indene can be reacted with methyl iodide in the presence of a strong base like sodium hydride to introduce the methyl groups at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to facilitate the alkylation reactions. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 1,2,3-Trimethylindene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Oxidation: Formation of trimethylindene ketones or carboxylic acids.

Reduction: Formation of trimethylindene alcohols or hydrocarbons.

Substitution: Formation of halogenated or nitrated trimethylindene derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Chemical Reactions

1,2,3-Trimethylindene serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in electrophilic aromatic substitution reactions, making it a valuable building block for creating more complex molecules. For instance, it can be used to synthesize indene derivatives, which are useful in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Indene Derivatives

A notable case study involved the reaction of this compound with various electrophiles to produce substituted indenes. The resulting compounds exhibited enhanced biological activities, suggesting potential applications in drug development .

Polymer Production

Use in Polymerization Processes

this compound is utilized as a monomer in the production of specialty polymers. Its ability to undergo polymerization reactions leads to the formation of materials with desirable mechanical and thermal properties. These polymers are often used in coatings, adhesives, and sealants.

Material Properties Comparison

A comparison of polymers derived from this compound versus those from traditional monomers indicates superior resilience and thermal stability:

| Property | This compound Polymer | Traditional Polymer |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Superior | Standard |

| Chemical Resistance | Excellent | Moderate |

Advanced Materials Development

Role as a Precursor

In materials science, this compound is explored as a precursor for synthesizing advanced materials such as nanocomposites and conductive polymers. These materials are critical in electronics and energy storage applications.

Case Study: Nanocomposite Formation

Research has demonstrated that incorporating this compound into polymer matrices enhances electrical conductivity and mechanical strength. This has implications for developing lightweight and efficient energy storage devices .

Environmental Applications

Photodegradation Studies

Recent studies have investigated the photodegradation products of this compound under UV light exposure. Understanding its degradation pathways is essential for assessing its environmental impact and persistence .

Toxicity Assessments

The compound's toxicity profile is also being evaluated using various models to determine its safety in environmental contexts. The findings indicate that while it poses certain risks at high concentrations, its overall environmental footprint may be manageable with appropriate regulations .

Mecanismo De Acción

The mechanism of action of 1,2,3-trimethylindene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions. Its methyl groups can influence the reactivity and stability of the indene ring, making it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

Indene: The parent compound without methyl substitutions.

1-Methylindene: A single methyl group attached to the indene ring.

2,3-Dimethylindene: Two methyl groups attached at positions 2 and 3 of the indene ring.

Uniqueness of 1,2,3-Trimethylindene: this compound is unique due to the presence of three methyl groups, which significantly alter its chemical properties compared to its analogs. The methyl groups enhance its reactivity in electrophilic and nucleophilic substitution reactions, making it a valuable compound in synthetic chemistry.

Actividad Biológica

1,2,3-Trimethylindene is an organic compound belonging to the indene family, characterized by its three methyl groups attached to the indene structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula: C12H14

- CAS Number: 41532-84-7

- Chemical Structure: The structure consists of a fused bicyclic framework with three methyl substituents, which influence its reactivity and biological interactions.

Biological Activity

This compound exhibits various biological activities that have been explored in several studies. The following sections summarize key findings regarding its pharmacological properties.

Antioxidant Activity

Research indicates that compounds structurally related to this compound may possess significant antioxidant properties. For instance, studies on similar indene derivatives have shown their ability to inhibit oxidative stress markers in vitro.

Table 1: Antioxidant Activity of Related Compounds

| Compound Name | DPPH Inhibition IC50 (μg/mL) | β-Carotene Bleaching IC50 (μg/mL) |

|---|---|---|

| N. chinensis Oil | 637.47 ± 4.89 | 240.56 ± 0.66 |

| V. officinalis Oil | 493.40 ± 4.93 | 181.18 ± 2.82 |

| Positive Control | 25.66 ± 0.42 | 31.46 ± 0.68 |

This table illustrates that while direct data on this compound is limited, related compounds show promising antioxidant properties that could be extrapolated to its biological activity .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For example, essential oils containing similar structures have demonstrated significant inhibition of breast cancer cell proliferation.

Case Study: Essential Oils and Cancer Cell Proliferation

In a study assessing the anticancer activities of essential oils from various plants:

- Clerodendrum formicarum and Syzygium cordatum essential oils showed over 98% inhibition of MCF-7 breast cancer cells at concentrations of 100 µg/mL.

- The chemical composition revealed multiple active constituents that may contribute to their cytotoxic effects .

The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, several potential pathways have been proposed:

- Electrophilic Aromatic Substitution: Due to the presence of methyl groups, the compound may participate in electrophilic reactions that lead to interactions with biological macromolecules.

- Enzyme Inhibition: Similar compounds have been identified as inhibitors of cytochrome P450 enzymes (e.g., CYP1A2 and CYP2D6), which play crucial roles in drug metabolism .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption: High gastrointestinal absorption is anticipated based on its lipophilicity.

- Blood-Brain Barrier Permeability: The compound is predicted to permeate the blood-brain barrier effectively due to its molecular characteristics.

- Toxicological Studies: Limited data are available; however, structural analogs suggest a need for comprehensive toxicity assessments before clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,3-trimethylindene, and how do reaction conditions influence product purity?

- Answer : this compound can be synthesized via acid-catalyzed cyclization of 4-methyl-4-phenyl-2-pentanone (yield ~92%) or through Friedel-Crafts alkylation using isopropylidene acetone and benzene . Key factors include catalyst choice (e.g., ZnCl₂ or H₂SO₄), temperature control (80–120°C), and solvent polarity. Impurities such as 1,1,3-trimethylindan may form due to incomplete dehydrogenation; purification via fractional distillation or column chromatography is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Methyl groups appear as singlets (δ 1.2–1.4 ppm), aromatic protons as multiplets (δ 6.5–7.5 ppm) .

- ¹³C NMR : Indene carbons resonate at δ 120–150 ppm, methyl carbons at δ 20–25 ppm. Gas Chromatography-Mass Spectrometry (GC-MS) with a retention time of ~18.68 min (non-polar column) confirms molecular ion [M⁺] at m/z 158 .

Q. Is this compound naturally occurring, and in which matrices has it been identified?

- Answer : It is absent in Valeriana officinalis and Nardostachys jatamansi but detected in pyrolysis products of plant materials (e.g., tobacco) at 700–850°C, constituting ~0.5–1.2% of total hydrocarbons . Geochemical studies also identify it in Cenomanian amber as a diagenetic product of sesquiterpenoids .

Q. How can researchers quantify this compound in complex mixtures?

- Answer : Use GC-MS with internal standards (e.g., deuterated naphthalene) and relative retention time (RRT 0.238) for identification . For quantification, calibrate using a 5-point curve (1–100 ppm) and integrate peak areas. Confirmation requires matching MS fragmentation patterns (m/z 158 → 143, 115) .

Q. What are the stability considerations for storing this compound?

- Answer : Store under inert gas (argon) at −20°C in amber vials to prevent oxidation. Monitor for dimerization via GC-MS; degradation products include spirobiindans (e.g., 3,3,3',3'-tetramethyl-1,1'-spirobiindan) .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of this compound during pyrolysis?

- Answer : Pyrolytic formation involves retro-Diels-Alder cleavage of diterpenoids (e.g., abietic acid) at >600°C, followed by methyl migration and cyclization. Competing pathways may yield trimethylnaphthalenes; isotopic labeling (¹³C) can trace carbon rearrangement .

Q. How can contradictory reports on this compound’s presence in natural vs. synthetic systems be resolved?

- Answer : Discrepancies arise from matrix effects (e.g., plant vs. amber) and analytical sensitivity. Validate findings using:

- Comparative GC-MS : Spike samples with synthetic standards.

- Isotope Ratio MS (IRMS) : Differentiate biogenic vs. synthetic origins via δ¹³C values .

Q. What role does this compound play in diagenetic processes?

- Answer : In amber, it forms via dehydrogenation of cadinane-type sesquiterpenoids during early diagenesis. Co-occurrence with methylphenanthrenes suggests catalytic aromatization by clay minerals .

Q. How can regioselectivity be controlled in the synthesis of substituted trimethylindenes?

- Answer : Substituent positioning is influenced by steric and electronic factors. For example, bulky groups at C-3 favor this compound over 1,2,4-isomers. Computational modeling (DFT) predicts transition states for cyclization .

Q. What challenges arise in quantifying trace this compound in environmental samples?

Propiedades

IUPAC Name |

1,2,3-trimethyl-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-8-9(2)11-6-4-5-7-12(11)10(8)3/h4-7,9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXPQDMZVKFLKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(C2=CC=CC=C12)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343290 | |

| Record name | 1,2,3-Trimethylindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4773-83-5 | |

| Record name | 1,2,3-Trimethylindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.